molecular formula C21H16FN3OS B11125669 N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B11125669
M. Wt: 377.4 g/mol
InChI Key: PIRLPHOHFDFHCN-GZTJUZNOSA-N
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Description

N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted thiazole derivatives.

Scientific Research Applications

N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . In cancer research, it may interfere with cell proliferation pathways, thereby exhibiting antiproliferative properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano group and fluorophenyl moiety contribute to its distinct properties compared to other thiazole derivatives.

Properties

Molecular Formula

C21H16FN3OS

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H16FN3OS/c1-13-3-7-16(8-4-13)19-21(24-14(2)26)27-20(25-19)17(12-23)11-15-5-9-18(22)10-6-15/h3-11H,1-2H3,(H,24,26)/b17-11+

InChI Key

PIRLPHOHFDFHCN-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC=C(C=C3)F)C#N)NC(=O)C

Origin of Product

United States

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